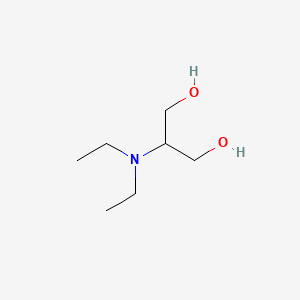
1,3-Dihydroxy-2-diethylamino-propane
Cat. No. B8567124
M. Wt: 147.22 g/mol
InChI Key: FPFQSSDQLTUYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04503252
Procedure details


This compound is obtained in a similar manner by heating 69.3 g of 1,3-dimethoxy-isopropyl chloride with 110 g of diethylamine in an autoclave and hydrolyzing the 1,3-dimethoxy-2-diethylamino-propane obtained (boiling point 65° C. at 16 torr) by boiling it with azeotropic, aqueous hydrochloric acid.
[Compound]
Name
1,3-dimethoxy-isopropyl chloride
Quantity
69.3 g
Type
reactant
Reaction Step One


Name
1,3-dimethoxy-2-diethylamino-propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
C(NCC)C.C[O:7][CH2:8][CH:9]([N:13]([CH2:16][CH3:17])[CH2:14][CH3:15])[CH2:10][O:11]C.Cl>>[OH:7][CH2:8][CH:9]([N:13]([CH2:16][CH3:17])[CH2:14][CH3:15])[CH2:10][OH:11]
|
Inputs


Step One
[Compound]
|
Name
|
1,3-dimethoxy-isopropyl chloride
|
|
Quantity
|
69.3 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
110 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NCC
|
Step Two
|
Name
|
1,3-dimethoxy-2-diethylamino-propane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COCC(COC)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This compound is obtained in a similar manner
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained (boiling point 65° C. at 16 torr)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OCC(CO)N(CC)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
